molecular formula C13H9ClN2O2S B3369961 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride CAS No. 27503-82-8

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride

Cat. No.: B3369961
CAS No.: 27503-82-8
M. Wt: 292.74 g/mol
InChI Key: VQRYFZAADGPXBH-UHFFFAOYSA-N
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Description

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzodiazole ring fused with a phenyl group and a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-phenyl-1H-1,3-benzodiazole+ClSO3H2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride+HCl\text{2-phenyl-1H-1,3-benzodiazole} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} 2-phenyl-1H-1,3-benzodiazole+ClSO3​H→2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base (e.g., NaOH)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-phenyl-1H-1,3-benzodiazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    2-phenyl-1H-1,3-benzodiazole-5-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.

Uniqueness

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for versatile chemical modifications. This reactivity makes it a valuable reagent in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRYFZAADGPXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598904
Record name 2-Phenyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27503-82-8
Record name 2-Phenyl-1H-benzimidazole-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27503-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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